molecular formula C6H15NO B1427279 (3-Methoxy-2-methylpropyl)(methyl)amine CAS No. 1247523-63-2

(3-Methoxy-2-methylpropyl)(methyl)amine

Cat. No. B1427279
M. Wt: 117.19 g/mol
InChI Key: VCVKKAMWOVLPIN-UHFFFAOYSA-N
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Description

“(3-Methoxy-2-methylpropyl)(methyl)amine” is a chemical compound with the molecular formula C6H15NO . It is also known by other synonyms such as “1-Propanamine, 3-methoxy-N,2-dimethyl-” and "3-methoxy-N,2-dimethylpropan-1-amine" .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 3-Methoxyazetidines : A study by Stankovic et al. (2011) demonstrated the synthesis of 3-methoxy-3-methylazetidines through an unexpected aziridine to azetidine rearrangement, utilizing N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. This finding offered novel insights into the reactivity of related amines and provided a foundation for further synthetic applications (Stankovic et al., 2011).

  • Catalytic Amination Reactions : Research on catalytic amination of alcohols like 1-methoxy-2-propanol over various catalysts has been conducted, as presented by Bassili and Baiker (1990). Such studies highlight the potential for creating derivatives of (3-Methoxy-2-methylpropyl)(methyl)amine in various chemical reactions (Bassili & Baiker, 1990).

  • N-Methylation of Amines : A study by Su et al. (2016) on N-methylation of amines using methanol in a hydrogen-free system demonstrated the significance of such reactions in producing N-methyl amines, which are crucial in various industrial applications. This research is relevant to the modification and utilization of compounds like (3-Methoxy-2-methylpropyl)(methyl)amine (Su et al., 2016).

Pharmacological and Biological Studies

  • Monoamine Oxidase-B Inactivators : Ding and Silverman (1993) researched how the N-methylation of primary amines can transform reversible inhibitors of monoamine oxidase B into irreversible inhibitors. This study is significant for understanding the biological activity of methylated amines and their potential therapeutic applications (Ding & Silverman, 1993).

  • Substance P (NK1) Receptor Antagonist : CP-96,345, a compound structurally related to (3-Methoxy-2-methylpropyl)(methyl)amine, was identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. This finding by Snider et al. (1991) highlights the potential for developing therapeutic agents from structurally similar compounds (Snider et al., 1991).

Safety And Hazards

The safety data sheet for a similar compound, 3-Methoxypropylamine, indicates that it is a flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction .

properties

IUPAC Name

3-methoxy-N,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(4-7-2)5-8-3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVKKAMWOVLPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxy-2-methylpropyl)(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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